![molecular formula C16H14O6 B1245905 Quinquangulone](/img/structure/B1245905.png)
Quinquangulone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinquangulone is a natural product found in Senna quinquangulata with data available.
Scientific Research Applications
1. Antimicrobial Properties
Quinquangulone, a naphthopyrone derivative isolated from Cassia quinquangulata, has shown promising results in antimicrobial research. It exhibits activity against Staphylococcus aureus and methicillin-resistant S. aureus, with minimum inhibitory concentrations (MICs) demonstrating its effectiveness (Li et al., 2001). Additionally, other compounds like quinquangulin have been reported for their antimycobacterial properties, with significant activity against Mycobacterium tuberculosis (Graham et al., 2004).
2. Antioxidant Activity
The antioxidant potential of compounds from plants related to Quinquangulone, such as Vitis quinquangularis, has been studied. Proanthocyanidins from the seeds of this plant showed strong free radical scavenging effects, indicating substantial antioxidant activity (Yan-sheng, 2008).
3. Hepatoprotective Effects
Research on Eriocaulon quinquangulare, a plant species related to Quinquangulone, has shown hepatoprotective activity. This is indicated by the significant decrease in ALT, AST, and LDH release in ethanol-induced liver toxicity models, suggesting its potential in treating liver disorders (Fernando & Soysa, 2016).
properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5,9-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromene-4,6-dione |
InChI |
InChI=1S/C16H14O6/c1-7-4-9(17)14-11(22-7)5-8-13(15(14)19)10(18)6-12(21-3)16(8,2)20/h4-6,19-20H,1-3H3 |
InChI Key |
BBYBQQJQBBMKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C=C(C3(C)O)OC |
synonyms |
quinquangulone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.